5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core linked to benzofuran-1,3-dione groups, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The binaphthalene core can be synthesized through a coupling reaction of naphthalene derivatives under specific conditions.
Attachment of Benzofuran-1,3-dione Groups: The benzofuran-1,3-dione groups are then attached to the binaphthalene core through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing their behavior and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use as a ligand in asymmetric catalysis.
1,1’-Bi(2-naphthol): Utilized in chiral resolution and as a precursor for other chiral ligands.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral ligand with applications in asymmetric synthesis.
Uniqueness
5,5’-[[1,1’-Binaphthalene]-2,2’-diylbis(oxy)]di(2-benzofuran-1,3-dione) stands out due to its specific combination of a binaphthalene core and benzofuran-1,3-dione groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
179807-41-1 |
---|---|
Molecular Formula |
C36H18O8 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-[1-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]naphthalen-1-yl]naphthalen-2-yl]oxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C36H18O8/c37-33-25-13-11-21(17-27(25)35(39)43-33)41-29-15-9-19-5-1-3-7-23(19)31(29)32-24-8-4-2-6-20(24)10-16-30(32)42-22-12-14-26-28(18-22)36(40)44-34(26)38/h1-18H |
InChI Key |
WRLFSLCHNUDMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.